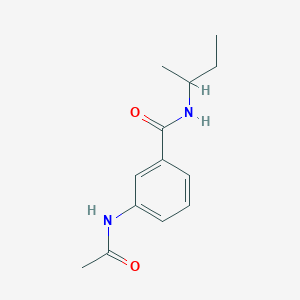![molecular formula C21H24N2O3 B269232 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269232.png)
3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as IPPB, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of specific proteins involved in various cellular processes such as cell proliferation, survival, and signaling. This compound has been shown to target proteins such as heat shock protein 90 (Hsp90) and protein kinase B (Akt), which are involved in cancer cell growth and survival. In addition, this compound has been shown to modulate the activity of neurotransmitter receptors in the brain, which may be beneficial for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and survival. In the brain, this compound has been shown to modulate neurotransmitter receptor activity, which may have beneficial effects on cognitive function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its potent and selective activity against specific proteins involved in various cellular processes. This allows researchers to study the effects of targeting these proteins in vitro and in vivo. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One direction is the development of new analogs of this compound with improved pharmacological properties such as increased solubility and bioavailability. Another direction is the study of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Finally, the identification of new targets of this compound in various cellular processes may provide new insights into the mechanism of action of this compound.
Métodos De Síntesis
3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-(1-pyrrolidinylcarbonyl)aniline with 3-isopropoxybenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential use in various scientific research fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-propan-2-yloxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)26-19-7-5-6-17(14-19)20(24)22-18-10-8-16(9-11-18)21(25)23-12-3-4-13-23/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,24) |
Clave InChI |
WRSWTPIXYNDKKO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269150.png)
![2-chloro-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269151.png)
![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)